N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups, including a chlorophenyl group, a furan ring, a methoxyphenyl group, and a methanesulfonylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the pyrimidine core, the introduction of the methanesulfonyl group, and the coupling of the chlorophenyl, furan, and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring and methoxyphenyl group can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while nucleophilic substitution of the chlorophenyl group can yield various substituted phenyl derivatives.
Scientific Research Applications
N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- N-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
- N-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H23ClN4O5S |
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Molecular Weight |
527.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-[furan-2-ylmethyl-[(3-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23ClN4O5S/c1-34-20-6-3-5-17(13-20)15-30(16-21-7-4-12-35-21)22-14-27-25(36(2,32)33)29-23(22)24(31)28-19-10-8-18(26)9-11-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
KVFIARYRSRIYOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=C(C=C4)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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